molecular formula C11H13Cl2NO B13601897 3-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

3-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

Cat. No.: B13601897
M. Wt: 246.13 g/mol
InChI Key: YRDDHOWTQRPOIW-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorobenzyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorobenzyl)pyrrolidin-3-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 3-(3,4-Dichlorobenzyl)pyrrolidin-3-one.

    Reduction: Formation of 3-(3,4-Dichlorobenzyl)pyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    3-(3,4-Dichlorophenyl)pyrrolidine: Similar structure but lacks the hydroxyl group.

    3-(3,4-Dichlorobenzyl)pyrrolidin-2-one: Contains a ketone group instead of a hydroxyl group.

    3-(3,4-Dichlorobenzyl)pyrrolidine-2,5-dione: Contains two carbonyl groups in the pyrrolidine ring.

Uniqueness: 3-(3,4-Dichlorobenzyl)pyrrolidin-3-ol is unique due to the presence of both the dichlorobenzyl group and the hydroxyl group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(5-10(9)13)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2

InChI Key

YRDDHOWTQRPOIW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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